1-[(4-Chlorophenyl)(4-nitrophenyl)methyl]-1H-imidazole
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Overview
Description
1-[(4-Chlorophenyl)(4-nitrophenyl)methyl]-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms at non-adjacent positions
Preparation Methods
The synthesis of 1-[(4-Chlorophenyl)(4-nitrophenyl)methyl]-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorobenzaldehyde and 4-nitrobenzaldehyde.
Condensation Reaction: These aldehydes undergo a condensation reaction with imidazole in the presence of a suitable catalyst, such as piperidine, to form the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures (around 60-80°C) to facilitate the formation of the imidazole derivative.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
1-[(4-Chlorophenyl)(4-nitrophenyl)methyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Hydrolysis: The imidazole ring can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amines.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines or thiols, and acidic or basic hydrolysis conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(4-Chlorophenyl)(4-nitrophenyl)methyl]-1H-imidazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique chemical structure.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)(4-nitrophenyl)methyl]-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions in enzymes, inhibiting their activity. Additionally, the nitrophenyl and chlorophenyl groups can interact with cellular membranes and proteins, disrupting their function and leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
1-[(4-Chlorophenyl)(4-nitrophenyl)methyl]-1H-imidazole can be compared with other similar compounds, such as:
1-[(4-Chlorophenyl)(phenyl)methyl]piperazine: This compound has a similar structure but lacks the nitrophenyl group, which may result in different biological activities.
4-Chlorodiphenyl sulfone: This compound contains a sulfone group instead of an imidazole ring, leading to different chemical reactivity and applications.
1-(4-Chlorophenyl)ethanone: This compound has a simpler structure with only one aromatic ring, which may result in different chemical and biological properties.
Properties
CAS No. |
118040-67-8 |
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Molecular Formula |
C16H12ClN3O2 |
Molecular Weight |
313.74 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)-(4-nitrophenyl)methyl]imidazole |
InChI |
InChI=1S/C16H12ClN3O2/c17-14-5-1-12(2-6-14)16(19-10-9-18-11-19)13-3-7-15(8-4-13)20(21)22/h1-11,16H |
InChI Key |
YUEPJPBMYRISMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)N3C=CN=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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